molecular formula C25H21NO3 B11296189 9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11296189
M. Wt: 383.4 g/mol
InChI Key: AYSMULBAGNUCAX-UHFFFAOYSA-N
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Description

9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazin derivatives

Preparation Methods

The synthesis of 9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction is known for its efficiency and environmentally benign conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anti-mycobacterial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 9-benzyl-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromenooxazin derivatives such as 9-(4-bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2(8H)-one These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

9-benzyl-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H21NO3/c1-17-7-9-19(10-8-17)21-13-24(27)29-25-20(21)11-12-23-22(25)15-26(16-28-23)14-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3

InChI Key

AYSMULBAGNUCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5

Origin of Product

United States

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